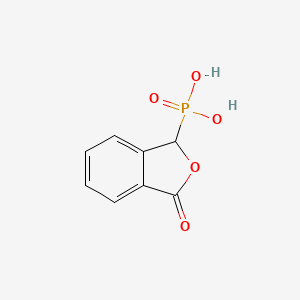
3-Phosphonophthalide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phosphonophthalide is a chemical compound that belongs to the class of benzofurans It is characterized by the presence of a phosphonic acid group attached to the isobenzofuran ring
準備方法
The synthesis of 3-Phosphonophthalide typically involves the reaction of isobenzofuran derivatives with phosphonic acid reagents under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
3-Phosphonophthalide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phosphonic acid group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
科学的研究の応用
3-Phosphonophthalide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
作用機序
The mechanism of action of 3-Phosphonophthalide involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong interactions with metal ions and other molecules, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
3-Phosphonophthalide can be compared with other similar compounds, such as:
2-[3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid (3-oxo-1H-isobenzofuran-1-yl) ester: This compound also contains the isobenzofuran ring but has different functional groups attached, leading to different chemical properties and applications.
bis(3-oxo-1H-isobenzofuran-1-yl)phosphinic acid:
生物活性
3-Phosphonophthalide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of phthalic anhydride derivatives with phosphonic acid derivatives. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of these reactions, allowing for the production of various substituted phthalides with improved biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to exhibit:
- Antimicrobial Activity : Effective against a range of bacteria and fungi.
- Anticancer Properties : Induces apoptosis in cancer cells through modulation of signaling pathways.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
- Cytotoxic Effects : In vitro assays showed that this compound had cytotoxic effects on various cancer cell lines, including HeLa and L1210 cells, with IC50 values ranging from 14 to 42 μM .
- Anti-inflammatory Activity : Research indicated that this compound effectively reduced lipopolysaccharide-induced inflammation in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .
Table 1: Biological Activity Summary of this compound
特性
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O5P/c9-7-5-3-1-2-4-6(5)8(13-7)14(10,11)12/h1-4,8H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWLIFWRJMCIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














